molecular formula C17H20N4O B2386136 1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea CAS No. 2190365-15-0

1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea

Cat. No.: B2386136
CAS No.: 2190365-15-0
M. Wt: 296.374
InChI Key: IUICRDZBCLTYJU-UHFFFAOYSA-N
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Description

1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea is an organic compound that features a bipyridine moiety linked to a cyclopentylurea group

Scientific Research Applications

1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea has several scientific research applications:

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the compound interacting with a specific target, like a protein or enzyme, in the body .

Safety and Hazards

This involves assessing the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential areas of future research. It could include new synthetic routes, potential applications, or investigations into the compound’s properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea typically involves the coupling of a bipyridine derivative with a cyclopentylurea precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The cyclopentylurea group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted urea compounds.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    4,4’-Bipyridine: Known for its electrochemical properties and use in supramolecular chemistry.

    3,3’-Bipyridine: Similar in structure but with different electronic properties.

Uniqueness

1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea is unique due to the presence of both the bipyridine and cyclopentylurea groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other bipyridine derivatives .

Properties

IUPAC Name

1-cyclopentyl-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(21-16-5-1-2-6-16)20-10-13-8-15(12-19-9-13)14-4-3-7-18-11-14/h3-4,7-9,11-12,16H,1-2,5-6,10H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICRDZBCLTYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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